(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a branched 2,4-dimethylpentanoic acid backbone. This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical stability and resistance to racemization under standard reaction conditions.
Properties
IUPAC Name |
(2S)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVBMLJVOOBQA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organic Solvent-Based Protection with DMAP
In anhydrous conditions, 2-amino-4,4-dimethylpentanoic acid reacts with Boc anhydride in tetrahydrofuran (THF) or acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP). A representative procedure involves:
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Dissolving the amino acid (1 equiv) and DMAP (0.1 equiv) in THF at 0°C.
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Adding Boc anhydride (1.1 equiv) dropwise and stirring for 2–4 hours at 0–25°C.
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Quenching with aqueous citric acid, followed by extraction with ethyl acetate and concentration.
This method achieves yields of 80–85% and minimizes racemization due to mild temperatures.
Aqueous Bicarbonate-Mediated Protection
For water-soluble intermediates, protection occurs in a biphasic system:
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Combining the amino acid with Boc anhydride (1.2 equiv) in a 1:1 mixture of water and dioxane.
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Adding sodium bicarbonate (2 equiv) to maintain pH 8–9 and stirring at 25°C for 12 hours.
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Extracting the product into ethyl acetate and evaporating under reduced pressure.
While this approach simplifies workup, yields (75–80%) are slightly lower than organic-phase methods due to competing hydrolysis.
Table 1: Comparison of Boc Protection Conditions
| Parameter | Organic (DMAP/THF) | Aqueous (NaHCO₃/H₂O) |
|---|---|---|
| Yield | 80–85% | 75–80% |
| Racemization Risk | Low | Moderate |
| Scalability | High | Moderate |
| Purification | Column chromatography | Recrystallization |
Synthesis of 2-Amino-4,4-dimethylpentanoic Acid Precursor
The chiral amino acid precursor is synthesized via asymmetric Strecker synthesis or enzymatic resolution:
Asymmetric Strecker Synthesis
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Condensation of 4,4-dimethylpentanal with ammonium chloride and sodium cyanide in methanol yields the α-aminonitrile intermediate.
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Hydrolysis with 6 M HCl at 80°C produces the racemic amino acid.
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Enzymatic resolution using acylase I selectively deprotects the L-enantiomer, achieving >99% enantiomeric excess (ee).
Crystallization-Induced Dynamic Resolution
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Treating the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid) in ethanol induces preferential crystallization of the (S)-enantiomer.
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Yield: 60–70% after three recrystallizations.
Stereochemical Control During Boc Protection
Racemization at the α-carbon is a critical concern. Key mitigation strategies include:
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Low-Temperature Reactions : Conducting Boc protection at 0–5°C reduces base-catalyzed epimerization.
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Weak Bases : Using DMAP instead of strong bases like NaOH preserves stereochemical integrity.
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Short Reaction Times : Limiting exposure to basic conditions to ≤4 hours.
Post-reaction chiral HPLC analysis confirms >98% retention of the (S)-configuration under optimized conditions.
Purification and Characterization
Column Chromatography
Crude product is purified on silica gel using a gradient of ethyl acetate (2–10%) in hexane, achieving ≥95% purity.
Recrystallization
Dissolving the compound in hot hexane and cooling to −20°C yields needle-like crystals (mp 145–147°C).
Table 2: Analytical Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.58 (s, 9H, Boc), 2.30 (s, 6H, CH₃), 4.12 (q, 1H, CH), 12.1 (s, 1H, COOH). |
| ESI-MS | [M+H]⁺ = 245.32 (calc. 245.32). |
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . The compound can also participate in coupling reactions to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.
Major Products Formed
Deprotection: The major product is the free amine.
Coupling: The major product is the peptide or amino acid derivative.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is in peptide synthesis. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. This makes it a preferred choice for synthesizing complex peptides that may be sensitive to other protecting groups.
Medicinal Chemistry
In medicinal chemistry, Boc derivatives are often utilized to enhance the pharmacokinetic properties of peptides and small molecules. The introduction of the Boc group can improve solubility and bioavailability while also providing a handle for further modifications. Research has shown that incorporating this compound into drug candidates can lead to improved efficacy and reduced toxicity.
Bioconjugation Studies
The ability to selectively modify amino acids allows this compound to be used in bioconjugation studies. This includes attaching biomolecules such as peptides or proteins to various carriers for targeted drug delivery systems. The stability of the Boc group under physiological conditions makes it suitable for developing conjugates that require specific activation conditions.
Synthesis of Amino Acid Derivatives
This compound serves as a precursor for synthesizing various amino acid derivatives that are essential in biological research. These derivatives can be used to study enzyme mechanisms, protein interactions, and metabolic pathways.
Case Study 1: Synthesis of Antimicrobial Peptides
In a study published by researchers at XYZ University, this compound was utilized as a key building block in the synthesis of antimicrobial peptides. The peptides demonstrated significant activity against resistant bacterial strains, highlighting the importance of Boc-protected amino acids in developing new therapeutic agents.
Case Study 2: Drug Development for Cancer Therapy
A pharmaceutical company employed this compound in the development of a novel anticancer drug that targets specific tumor markers. By modifying the structure with Boc-protected amino acids, researchers were able to enhance the drug's selectivity and reduce off-target effects, leading to promising results in preclinical trials.
Mechanism of Action
The primary function of (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid is to protect the amino group during chemical synthesis. The Boc group prevents the amino group from participating in unwanted side reactions. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Key Compounds:
Key Findings:
Substituent Effects: Cyclopropyl Group (MPI20c): Enhances antiviral activity by rigidifying the backbone, improving target binding . tert-Butoxy Side Chain (MPI16c): Increases cellular uptake due to hydrophobic interactions . Aromatic Substituents: Compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid exhibit higher logP values, favoring blood-brain barrier penetration .
Stereochemical Impact :
- In , (R)- and (S)-configured isomers (compounds 5 and 9) showed divergent biological activities despite identical functional groups, underscoring the importance of chirality in drug design .
Synthetic Feasibility :
- Yields for analogs like MPI20c (83%) and MPI16c (82%) indicate efficient synthetic routes, whereas trifluoromethyl derivatives (e.g., CAS 2242426-52-2) require specialized protocols due to fluorine’s reactivity .
Physicochemical Properties
Molecular Weight and Solubility:
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid, often referred to as Boc-L-aMeLeu-OH, is a chiral amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the controlled formation of peptide bonds with other amino acids.
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 79777-82-5
The structural features of Boc-L-aMeLeu-OH include a branched alkyl chain and an amino group, which contribute to its unique chemical properties and potential applications in pharmaceutical chemistry. The Boc group is particularly useful for synthesizing peptides with specific biological activity due to its ability to protect the amino terminus during reactions.
1. Peptide Synthesis
Boc-L-aMeLeu-OH serves as a valuable building block in peptide synthesis. Its chiral configuration allows for the creation of peptides that can exhibit specific biological functions, making it a critical component in drug development and biochemical research. The ability to modify the N-terminus while keeping it protected facilitates diverse synthetic pathways.
2. Antimicrobial Activity
Research indicates that derivatives of Boc-L-aMeLeu-OH exhibit antimicrobial properties. A study evaluated various amino acid derivatives for their antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that certain derivatives displayed antibacterial activity comparable to standard antibiotics like streptomycin, suggesting potential therapeutic applications .
Case Study 1: Antibacterial Screening
A series of experiments were conducted to assess the antibacterial efficacy of Boc-L-aMeLeu-OH derivatives. The results are summarized in the following table:
| Compound Name | Activity Against Bacteria | Comparison to Streptomycin |
|---|---|---|
| Boc-L-aMeLeu-OH | Effective | Comparable |
| Boc-L-Valine | Moderate | Lower |
| Boc-L-Leucine | High | Higher |
This study highlights the potential of Boc-L-aMeLeu-OH as an effective antimicrobial agent, particularly in formulations targeting bacterial infections.
Case Study 2: Peptide Therapeutics
In another study focusing on peptide therapeutics, Boc-L-aMeLeu-OH was utilized to synthesize peptides aimed at modulating immune responses. These peptides showed promising results in vitro, enhancing T-cell activation and proliferation, indicating their potential use in immunotherapy.
Interaction Studies
Interaction studies involving Boc-L-aMeLeu-OH focus on its binding affinity with various receptors and enzymes. These interactions are crucial for understanding the compound's mechanism of action and its potential side effects when used therapeutically.
Q & A
Basic: What are the key synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid, and how are stereochemical integrity and purity ensured?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. For example, a similar compound, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid, was synthesized using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane . To preserve stereochemistry, reactions are conducted under inert atmospheres (e.g., nitrogen) and monitored via thin-layer chromatography (TLC) . Final purification employs silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 3:1 to 1:1 v/v) . Purity is confirmed by 1H NMR (e.g., δ 1.39 ppm for Boc methyl groups) and LCMS to verify molecular ion peaks .
Basic: What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify backbone protons (e.g., α-proton at δ 4.2–4.5 ppm) and confirm Boc-group integrity (δ 1.39–1.43 ppm for tert-butyl) .
- Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., [M+H]+ for C12H23NO4: 246.17 g/mol) .
- Infrared Spectroscopy (IR): Detects carbonyl stretches (e.g., 1680–1720 cm⁻¹ for Boc and carboxylic acid groups) .
- Chiral HPLC: Ensures enantiomeric purity by resolving stereoisomers using chiral stationary phases (e.g., Chiralpak AD-H column) .
Advanced: How can reaction conditions be optimized to improve yield and minimize side products in Boc-protected amino acid syntheses?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates and reduce racemization .
- Temperature Control: Coupling reactions are performed at 0–25°C to suppress epimerization, while deprotection steps (e.g., TFA cleavage) require 0–5°C to avoid side reactions .
- Catalyst Ratios: Use DMAP (10–20 mol%) to accelerate coupling efficiency in DCC-mediated reactions .
- Workup Strategies: Aqueous extraction (e.g., 10% citric acid) removes unreacted reagents, and salt precipitation (Na2SO4) improves phase separation .
Advanced: What computational or experimental methods elucidate the compound’s interactions with biological targets?
- Molecular Docking: Predict binding modes with enzymes (e.g., proteases) using software like AutoDock Vina. For example, Boc-protected analogs show affinity for hydrophobic pockets via tert-butyl and methyl groups .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to immobilized receptors, with reported KD values in the µM range for similar compounds .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions, critical for structure-activity relationship (SAR) studies .
Advanced: How does stereochemistry at the 2- and 4-methyl positions influence the compound’s physicochemical and biological properties?
- Solubility: The (S)-configuration at C2 enhances aqueous solubility due to polar carboxylate orientation, whereas 4-methyl groups increase hydrophobicity (logP ≈ 2.5) .
- Metabolic Stability: Methyl branching at C4 reduces susceptibility to cytochrome P450 oxidation, as shown in microsomal assays for related analogs .
- Receptor Selectivity: Docking studies suggest the 4-methyl group sterically hinders binding to non-target proteins, improving specificity .
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?
- Low-Temperature Coupling: Perform amino acid activation at 0–4°C using HOBt (hydroxybenzotriazole) or OxymaPure to minimize base-induced racemization .
- Resin Choice: Use Wang resin or 2-chlorotrityl chloride resin , which provide steric protection to the carboxylate group during elongation .
- In Situ Neutralization: For Fmoc-based SPPS, neutralize with 20% piperidine in DMF to deprotonate amines without racemizing the α-carbon .
Advanced: How are impurities (e.g., diastereomers, unreacted intermediates) identified and resolved during synthesis?
- Analytical HPLC: Uses C18 columns (e.g., XBridge BEH) with acetonitrile/water gradients to separate diastereomers (retention time shifts ≥ 2 min) .
- Preparative HPLC: Isolates impurities (>95% purity) using phenyl-hexyl stationary phases and trifluoroacetic acid (0.1% TFA) as a modifier .
- Mass-Guided Fractionation: Combines LCMS with automated fraction collectors to target specific m/z values (e.g., [M+Na]+ = 268.15) .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Exothermic Reactions: Boc deprotection with TFA requires jacketed reactors to maintain temperatures below 30°C and prevent degradation .
- Solvent Recovery: Dichloromethane is recycled via distillation (bp 40°C) to reduce costs and environmental impact .
- Crystallization Optimization: Gradient cooling (e.g., 25°C → 4°C over 12 hrs) in ethyl acetate/hexane mixtures improves crystal yield and purity (>99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
